molecular formula C25H24N4O3S2 B11358163 2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11358163
M. Wt: 492.6 g/mol
InChI Key: IHMQKAKZRWOLMK-UHFFFAOYSA-N
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Description

2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety, a pyridine ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Attachment of Carbamoyl Group: The benzothiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Formation of Pyridine Ring: The pyridine ring is synthesized separately through a multi-step process involving the condensation of appropriate aldehydes and ketones.

    Coupling Reactions: The benzothiazole and pyridine derivatives are coupled using a thiol linker under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiol linker.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Halogenated derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzothiazole moiety is known for its biological activity, and its derivatives are explored for their antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to enzymes and receptors, inhibiting their activity. The compound may also interact with DNA, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole moieties, such as benzothiazole-2-acetonitrile.

    Pyridine Derivatives: Compounds with similar pyridine rings, such as 4,6-dimethylpyridine-3-carboxamide.

Uniqueness

The uniqueness of 2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE lies in its multi-functional structure, combining benzothiazole, pyridine, and ethoxyphenyl groups

Properties

Molecular Formula

C25H24N4O3S2

Molecular Weight

492.6 g/mol

IUPAC Name

2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C25H24N4O3S2/c1-4-32-19-11-7-5-9-17(19)27-23(31)22-15(2)13-16(3)26-24(22)33-14-21(30)29-25-28-18-10-6-8-12-20(18)34-25/h5-13H,4,14H2,1-3H3,(H,27,31)(H,28,29,30)

InChI Key

IHMQKAKZRWOLMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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